molecular formula C7H6ClF3N2S B14066117 1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14066117
M. Wt: 242.65 g/mol
InChI Key: CWNIYKGVCSZKSH-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chlorine and a trifluoromethylthio group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-chloro-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as 1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine . While both compounds share similar structural features, their chemical properties and reactivity may differ due to the position of the substituents on the phenyl ring. This uniqueness can influence their applications and effectiveness in various research and industrial contexts.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for the synthesis of new compounds and the exploration of biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C7H6ClF3N2S

Molecular Weight

242.65 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2S/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2

InChI Key

CWNIYKGVCSZKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)Cl)NN

Origin of Product

United States

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